molecular formula C12H8N2OS2 B603815 (5Z)-5-[(1H-indol-3-yl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one CAS No. 131841-95-7

(5Z)-5-[(1H-indol-3-yl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one

Cat. No.: B603815
CAS No.: 131841-95-7
M. Wt: 260.3g/mol
InChI Key: UWMSZMZKWBGDAW-ALCCZGGFSA-N
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Description

(5Z)-5-[(1H-indol-3-yl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one is a heterocyclic compound that contains both indole and thiazolidinone moieties. This compound is of interest due to its potential biological activities and its structural complexity, which makes it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(1H-indol-3-yl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one typically involves the condensation of indole-3-carbaldehyde with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and the reaction is usually carried out under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(1H-indol-3-yl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form the corresponding alcohol.

    Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require the use of strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitrated or halogenated indole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Potential therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(1H-indol-3-yl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one is not fully understood, but it is believed to involve interactions with various molecular targets, such as enzymes and receptors. The indole moiety may interact with biological macromolecules through π-π stacking interactions, while the thiazolidinone ring may form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a different substitution pattern.

    (5Z)-5-(1H-indol-3-ylmethylidene)-4-oxo-1,3-thiazolidin-2-one: Similar structure but with an oxygen atom instead of sulfur.

Uniqueness

(5Z)-5-[(1H-indol-3-yl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one is unique due to the presence of both indole and thiazolidinone moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-[(Z)-indol-3-ylidenemethyl]-4-sulfanyl-3H-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS2/c15-12-14-11(16)10(17-12)5-7-6-13-9-4-2-1-3-8(7)9/h1-6,16H,(H,14,15)/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMSZMZKWBGDAW-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(NC(=O)S3)S)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=C(NC(=O)S3)S)/C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801333767
Record name 5-[(Z)-indol-3-ylidenemethyl]-4-sulfanyl-3H-1,3-thiazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26670785
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

131841-95-7
Record name 5-[(Z)-indol-3-ylidenemethyl]-4-sulfanyl-3H-1,3-thiazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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